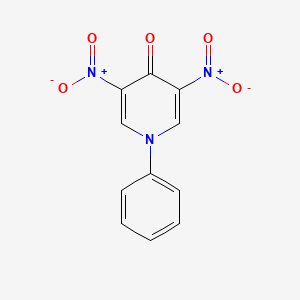
2,4-Diethynyl-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethynyl-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of ethynyl groups at positions 2 and 4, along with a methyl group at position 1, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethynyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the reaction conditions ensures that the compound can be produced in sufficient quantities for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diethynyl-1-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield diketones, while reduction of the imidazole ring can produce tetrahydroimidazole derivatives.
Applications De Recherche Scientifique
2,4-Diethynyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2,4-Diethynyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole: Lacks the ethynyl groups, making it less reactive in certain chemical reactions.
2,4,5-Triaryl imidazoles: These compounds have aryl groups instead of ethynyl groups, leading to different reactivity and applications.
Uniqueness
2,4-Diethynyl-1-methyl-1H-imidazole is unique due to the presence of ethynyl groups at positions 2 and 4. These groups enhance its reactivity and allow for a broader range of chemical transformations compared to similar compounds. This uniqueness makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
71759-91-6 |
|---|---|
Formule moléculaire |
C8H6N2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
2,4-diethynyl-1-methylimidazole |
InChI |
InChI=1S/C8H6N2/c1-4-7-6-10(3)8(5-2)9-7/h1-2,6H,3H3 |
Clé InChI |
GUKDZGCPAYBMMB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


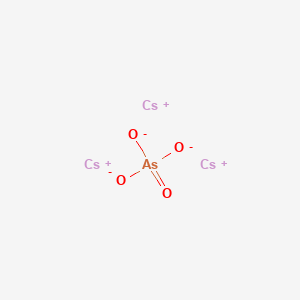
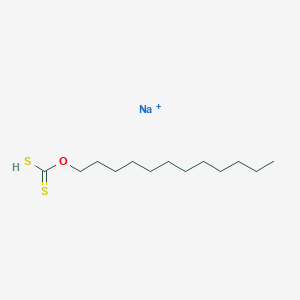
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
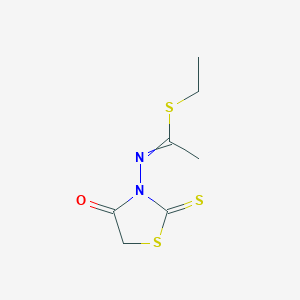
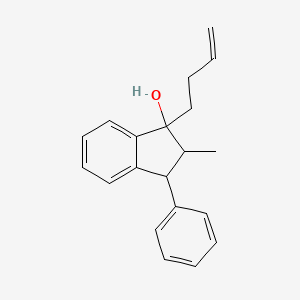
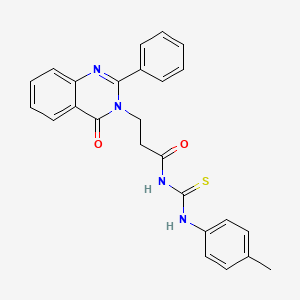
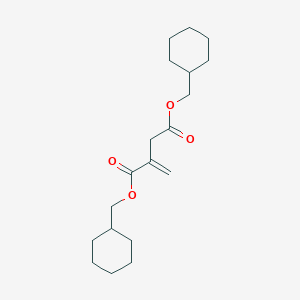
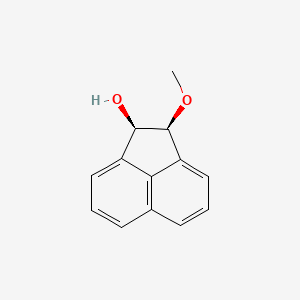



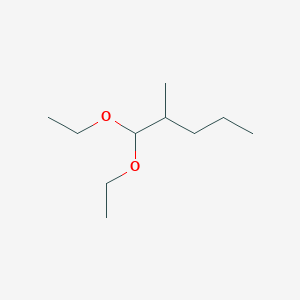
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
